7,8,9,10-Tetrahydrophenanthridine

Description

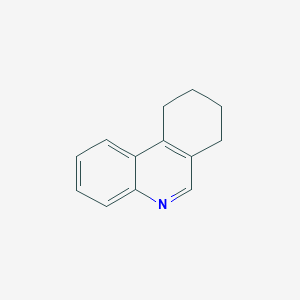

Structure

3D Structure

Properties

IUPAC Name |

7,8,9,10-tetrahydrophenanthridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-2-6-11-10(5-1)9-14-13-8-4-3-7-12(11)13/h3-4,7-9H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJFULQWWMMHAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=NC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397174 | |

| Record name | 7,8,9,10-tetrahydrophenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62833-92-5 | |

| Record name | 7,8,9,10-tetrahydrophenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 7,8,9,10 Tetrahydrophenanthridine and Its Analogues

Classical and Established Synthetic Pathways

The foundational methods for constructing the tetrahydrophenanthridine ring system rely on cyclization reactions that have been established for decades. These routes often involve multi-step sequences starting from relatively simple cyclic precursors.

Reductive Cyclization Strategies for Tetrahydrophenanthridine Ring Formation

One of the earliest successful constructions of the 7,8,9,10-tetrahydrophenanthridine framework was reported by Kenner, Ritchie, and Statham in 1937. organic-chemistry.orgtamildigitallibrary.in This classical approach is centered on the reductive cyclization of an oxime precursor. The strategy involves the initial formation of 2-(cyclohexan-1-one-2-yl)cyclohexan-1-one, which is then converted to an oxime. The pivotal step is the treatment of this oxime, specifically 2-cyclohexylidenecyclohexanone (B92620) oxime, with a reducing agent, which induces cyclization and subsequent dehydration/aromatization to form the stable pyridine (B92270) ring fused to the saturated carbocycle.

This process, a variation of the Beckmann rearrangement followed by cyclization, relies on the generation of a reactive intermediate that can undergo an intramolecular ring closure. Strong acids are typically used to catalyze this transformation, which proceeds through the formation of a nitrilium ion or a related species that is then attacked by the adjacent ring to forge the new carbon-nitrogen bond of the heterocyclic core.

Mannich-Type Reactions in the Synthesis of Phenanthridine (B189435) Derivatives

The Mannich reaction, a three-component condensation, provides a powerful tool for carbon-carbon and carbon-nitrogen bond formation and has been applied to the synthesis of various nitrogen-containing heterocycles. Current time information in New Orleans, LA, US.rsc.orgnih.govrsc.orgrsc.orgorganic-chemistry.org In the context of phenanthridine synthesis, an intramolecular Mannich-type reaction can be a key strategic step. This approach typically involves a precursor molecule that contains both a nucleophilic component (an enol, enolate, or electron-rich aromatic ring) and an electrophilic iminium ion, which is generated in situ.

The general mechanism begins with the formation of an iminium ion from a secondary amine and an aldehyde (often formaldehyde). msu.edu This electrophile is then attacked by a nucleophilic carbon atom within the same molecule. For the synthesis of a tetrahydrophenanthridine precursor, a suitably designed biphenyl (B1667301) derivative or a similar substrate with an amino aldehyde or ketone functionality can be envisioned to undergo an intramolecular cyclization. This cyclization would form the central pyridine ring, which upon reduction would yield the tetrahydrophenanthridine scaffold. The versatility of the Mannich reaction allows for the introduction of various substituents, depending on the choice of the starting materials. rsc.orgnih.gov

Table 1: Key Steps in a Hypothetical Intramolecular Mannich-Type Cyclization

| Step | Description | Reactants/Intermediates |

| 1 | Iminium Ion Formation | A secondary amine and an aldehyde group on the precursor. |

| 2 | Intramolecular Attack | An electron-rich part of the molecule (e.g., an enolizable ketone or activated phenyl ring) attacks the iminium ion. |

| 3 | Cyclization & Dehydration | A new ring is formed, followed by the elimination of water to yield a charged, partially aromatic intermediate. |

| 4 | Reduction/Aromatization | The intermediate is either reduced or aromatizes to yield the final stable heterocyclic product. |

Advanced and Efficient Synthetic Protocols

Modern synthetic chemistry has driven the development of more efficient, scalable, and versatile methods for preparing this compound and its derivatives. These protocols often feature higher yields, milder reaction conditions, and greater functional group tolerance.

Large-Scale Preparation Techniques for this compound

The feasibility of a synthetic route for large-scale production depends on factors such as cost of reagents, operational simplicity, yield, and ease of purification. While many synthetic methods are reported at the laboratory scale, not all are amenable to scale-up. An iodine-mediated synthesis of phenanthridines via intramolecular sp3 C-H amination has been reported to be achievable on a gram scale, suggesting its potential for larger preparations. nih.gov This method is advantageous as it avoids transition metals, is operationally simple, and can be applied to a range of aniline (B41778) precursors to provide facile access to phenanthridine derivatives. nih.gov Such protocols, characterized by high efficiency and the use of readily available catalysts and reagents, are promising candidates for the large-scale synthesis of the this compound core.

Targeted Synthesis of Substituted 7,8,9,10-Tetrahydrophenanthridines

The synthesis of specifically substituted analogues is crucial for tuning the chemical and physical properties of the tetrahydrophenanthridine core.

The introduction of a halogen atom, such as bromine, onto the tetrahydrophenanthridine skeleton provides a valuable synthetic handle for further functionalization. The 10-position is particularly susceptible to radical bromination due to its benzylic-like character. A common and effective reagent for this transformation is N-Bromosuccinimide (NBS). wikipedia.orgmanac-inc.co.jpresearchgate.netyoutube.com

The reaction is typically carried out by treating this compound with NBS in a suitable solvent, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. wikipedia.org This method allows for the selective installation of a bromine atom at the 10-position. Research has explored the synthesis and subsequent reactions of these 10-bromo derivatives, highlighting their utility as intermediates. rsc.org For instance, dehydrohalogenation of 10-bromo-7,8,9,10-tetrahydrophenanthridines provides a straightforward route to fully aromatic phenanthridines. rsc.org

Table 2: Synthesis of 10-Bromo-7,8,9,10-tetrahydrophenanthridines using NBS

| Substrate | Reagent | Conditions | Product |

| This compound | N-Bromosuccinimide (NBS) | Radical Initiator (e.g., AIBN), Reflux | 10-Bromo-7,8,9,10-tetrahydrophenanthridine |

| Substituted this compound | N-Bromosuccinimide (NBS) | Radical Initiator, appropriate solvent | Corresponding Substituted 10-Bromo-7,8,9,10-tetrahydrophenanthridine |

Chemical Reactivity and Transformation Mechanisms of 7,8,9,10 Tetrahydrophenanthridines

Examination of Specific Reaction Types

The specific reactions that 7,8,9,10-tetrahydrophenanthridine derivatives undergo are crucial for the synthesis of more complex molecules. Key transformations include dehydrohalogenation and amide bond manipulations.

The removal of a hydrogen and a halogen atom (dehydrohalogenation) from halogenated 7,8,9,10-tetrahydrophenanthridines is a significant reaction. Research has focused on the synthesis and subsequent reactions of compounds like 10-bromo-7,8,9,10-tetrahydrophenanthridines. rsc.org A specific method has been developed for the dehydrohalogenation of these 10-bromo derivatives, highlighting a pathway to introduce unsaturation and further functionalize the molecule. rsc.org

Amide functionalities are pivotal in the synthesis of many bioactive molecules, and their formation and cleavage are key steps in building complex structures based on the phenanthridine (B189435) framework. nih.gov

Amide Bond Formation: The coupling of carboxylic acids and amines to form an amide bond is one of the most frequently utilized reactions in medicinal chemistry. nih.gov For precursors to tetrahydrophenanthridine systems, standard coupling protocols are employed. An efficient method involves the use of 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) as a coupling agent, 4-Dimethylaminopyridine (DMAP) as a critical acyl transfer agent, and a catalytic amount of Hydroxybenzotriazole (HOBt). nih.gov The reaction likely proceeds through a highly reactive acyliminium ion intermediate, which is formed from the reaction of the HOBt ester with DMAP. nih.gov This method is effective even for coupling electron-deficient or unreactive amines. nih.gov

Hydrolysis: In the synthesis of related, more complex phenanthridone alkaloids, hydrolysis of both esters and amides is a critical final step. For instance, in the total synthesis of (±)-7-deoxypancratistatin, a molecule with a related core structure, a late-stage acid hydrolysis is used to cleave an ester, followed by amide deprotection to yield the final product. nih.gov This demonstrates the importance of hydrolysis in unmasking functional groups during the end stages of a synthetic route. nih.gov

Catalytic Activity and Reduction Resistance

The stability of the aromatic system in this compound plays a significant role in its reactivity, particularly its resistance to certain catalytic processes.

The aromatic core of the tetrahydrophenanthridine skeleton imparts considerable stability, making it resistant to catalytic reduction under standard conditions. This behavior is analogous to that observed in related complex alkaloids. For example, in the morphinan (B1239233) series, the saturation of a C=C double bond (Δ7,8) via heterogeneous catalytic hydrogenation (H₂, Pd-C) can be challenging. nih.gov In some cases, the reduction of this double bond in certain derivatives was not achievable under atmospheric pressure, indicating a high degree of stability or steric hindrance that prevents the catalyst from accessing the bond. nih.gov Similarly, the aromatic pyridine (B92270) and benzene (B151609) rings of the this compound nucleus would be expected to resist reduction except under harsh conditions, a common characteristic of aromatic heterocyclic systems.

Mechanistic Insights into Chemical Transformations

Understanding the mechanisms of chemical transformations is key to controlling reaction outcomes. Studies on related synthetic pathways provide insights into the processes that may govern tetrahydrophenanthridine chemistry. Methodologies for these studies often involve kinetic analysis to determine reaction rates and the influence of substituents. nih.gov For example, Hammett plots can be used to correlate reaction rates with electronic effects of substituents, yielding information about the transition state. nih.gov

A specific mechanistic pathway has been proposed for amide bond formation using EDC and DMAP, which involves the formation of a highly reactive acyliminium ion intermediate. nih.gov This intermediate acts as a potent acylating agent, facilitating the reaction with even weakly nucleophilic amines. nih.gov

Table 1: Proposed Intermediates in Amide Coupling

| Step | Reactants | Reagents | Intermediate Formed |

|---|---|---|---|

| 1 | Carboxylic Acid | EDC, HOBt | Reactive HOBt ester |

| 2 | HOBt ester | DMAP | Acyliminium ion |

This table illustrates the proposed mechanistic pathway for amide bond formation relevant to the synthesis of tetrahydrophenanthridine precursors.

Studies on Reactive Intermediates

Reactive intermediates are transient species that are not observed as final products but are crucial in the reaction mechanism. Their characterization often requires specialized techniques like laser flash photolysis or matrix isolation spectroscopy. beilstein-journals.org In the chemistry of heterocyclic compounds, intermediates such as nitrenes and carbenes are often proposed or observed in rearrangement and cyclization reactions. beilstein-journals.org

In the context of reactions relevant to this compound synthesis, the acyliminium ion formed during amide coupling is a well-defined reactive intermediate. nih.gov This species is highly electrophilic due to the positive charge on the nitrogen atom, which makes it susceptible to nucleophilic attack by an amine, driving the amide bond formation forward. nih.gov The study of such intermediates is fundamental to optimizing synthetic protocols and understanding reaction pathways. nih.govbeilstein-journals.org

Structure Activity Relationship Sar Studies of 7,8,9,10 Tetrahydrophenanthridine Derivatives

Identification of Crucial Pharmacophoric Elements

Detailed pharmacophore modeling studies specifically for 7,8,9,10-tetrahydrophenanthridine derivatives, which would identify the essential three-dimensional arrangement of chemical features required for biological activity, have not been extensively published. For the broader class of phenanthridines, the aromatic core is generally considered a key element for intercalation with DNA or interaction with protein targets. However, the specific impact of the saturated carbocyclic ring in the 7,8,9,10-tetrahydro derivatives on the pharmacophoric requirements remains to be elucidated.

Influence of Substituent Variations on Biological Potency and Selectivity

Qualitative and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Dedicated QSAR studies, which correlate the structural or property descriptors of compounds with their biological activities, are a cornerstone of modern drug design. However, specific QSAR models for this compound derivatives are not described in the available literature.

Application of Theoretical Molecular Descriptors in SAR Analysis

The application of theoretical molecular descriptors (e.g., electronic, steric, and lipophilic parameters) in the SAR analysis of this compound derivatives has not been the subject of published research. Such studies are crucial for understanding the physicochemical properties that govern the biological activity of a compound series.

Mechanistic Studies through QSAR Classification

Mechanistic insights derived from QSAR classification models for this compound derivatives are not available. This type of analysis would be instrumental in classifying these compounds based on their mechanism of action and in predicting the activity of new analogs.

Theoretical and Computational Chemistry Investigations of 7,8,9,10 Tetrahydrophenanthridine

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the interaction of a ligand with a receptor's binding site. These methods are instrumental in drug discovery and development, offering a virtual screening approach to identify potential drug candidates and to understand their mechanism of action at a molecular level.

Analysis of Ligand-Receptor Binding Modes and Affinities

The binding mode and affinity of a ligand to a receptor are critical determinants of its biological activity. For derivatives of the tetrahydrophenanthridine scaffold, computational studies have been employed to explore their interactions with various biological targets. For instance, substituted hexahydrobenzo[a]phenanthridines have been identified as novel high-affinity ligands selective for the dopamine (B1211576) D3 receptor. nih.gov These studies demonstrate that modifications on the heterocyclic nitrogen and the pendant phenyl ring can significantly enhance both binding affinity and selectivity. nih.gov

Similarly, molecular docking studies on other phenanthridine (B189435) derivatives have revealed key interactions with cancer-related targets. For example, docking analyses of certain phenanthridine derivatives against topoisomerase-II (Topo II) and PDGFR-α receptor have identified important interacting residues, such as Met782, Val785, Asn786, Gly813, Lys814, and Ile43 for Topo-II, and Glu556, Ile557, Arg558, Arg560, Glu789, and Arg817 for PDGFR-α. researchgate.net Such insights into ligand-receptor interactions are crucial for the rational design of more potent and selective inhibitors.

While specific docking studies on 7,8,9,10-tetrahydrophenanthridine are not extensively documented in publicly available literature, the principles from related structures are directly applicable. A typical workflow involves the preparation of the receptor and ligand structures, followed by docking using software like AutoDock Vina. The resulting poses are then analyzed to understand the binding mode, which includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-receptor complex.

The binding affinity, often expressed as the binding energy (kcal/mol), provides a quantitative measure of the strength of the interaction. Lower binding energies generally indicate a more stable complex and higher affinity. The binding affinities of methoxy-substituted 9-aminomethyl-9,10-dihydroanthracene (B3062311) (AMDA) derivatives at the 5-HT2A receptor have been determined, showing a clear trend based on the position of the methoxy (B1213986) group. nih.govnih.gov This highlights the sensitivity of binding affinity to subtle structural changes.

Table 1: Examples of Predicted Binding Affinities for Related Heterocyclic Compounds

| Compound/Derivative Class | Target Receptor/Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Triazole benzene (B151609) sulfonamide derivatives | Human Carbonic Anhydrase IX | -8.1 to -9.2 | Gln92, Thr200, Asn66, His68 rsc.org |

| Tetrazole derivatives | Klebsiella pneumoniae dihydrofolate reductase (4OR7) | up to -7.8 | Not specified nih.gov |

| Thiophenyl Thiazolyl-Pyridine Hybrids | Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase | Not specified | Not specified nih.govmdpi.com |

| Methoxy-substituted AMDA derivatives | 5-HT2A Receptor | Varies with substitution pattern | Predicted to interact with H-bond donating sidechains nih.govnih.gov |

Note: This table presents data from studies on related heterocyclic compounds to illustrate the type of information obtained from docking studies, as specific data for this compound is limited.

Prediction of Binding Energies and Interaction Patterns

The prediction of binding energies is a key outcome of molecular docking simulations. These predictions are based on scoring functions that estimate the free energy of binding. While various scoring functions exist, they generally account for factors such as electrostatic interactions, van der Waals forces, and the desolvation penalty upon binding. nih.gov For example, a study on triazole benzene sulfonamide derivatives reported predicted binding energies ranging from -8.1 to -9.2 kcal/mol with human carbonic anhydrase IX. rsc.org

The interaction patterns between a ligand and a receptor are visualized and analyzed to understand the structural basis of binding. These patterns include hydrogen bonds, hydrophobic interactions, π-π stacking, and salt bridges. Identifying these interactions is crucial for structure-activity relationship (SAR) studies, where the goal is to correlate chemical structure with biological activity. For instance, the docking analysis of certain phenanthridine derivatives has highlighted the importance of specific amino acid residues in the binding pocket of their target proteins. researchgate.net

Quantum mechanics/molecular mechanics (QM/MM) methods can provide more accurate predictions of binding free energies compared to standard docking scoring functions, although they are more computationally intensive. nih.gov These methods treat the ligand and the immediate binding site with a higher level of theory (quantum mechanics), while the rest of the protein is treated with a more computationally efficient method (molecular mechanics). nih.gov

Conformational Analysis of this compound Derivatives

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a ligand is a critical factor in its ability to bind to a receptor. For a flexible molecule like this compound, which has a non-planar, partially saturated ring, understanding its preferred conformations is essential.

Computational methods, such as molecular dynamics (MD) simulations and systematic conformational searches, are used to explore the conformational space of a molecule. nih.gov These methods can identify low-energy conformers that are likely to be biologically relevant. For example, a computational analysis of cyclohexane (B81311) derivatives, which share a similar saturated six-membered ring, can predict the most stable chair conformations and calculate conformational equilibria. sapub.org

The conformational flexibility of a ligand can also be analyzed using techniques like Replica-Exchange Molecular Dynamics (REMD), which enhances sampling of the conformational space. nih.gov The results of such analyses can reveal the dynamic nature of the molecule and how it might adapt its shape to fit into a binding pocket. While specific conformational analysis studies on this compound are not widely reported, the methodologies applied to similar cyclic systems are directly transferable. nih.govfrontiersin.org

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations provide a detailed understanding of the electronic structure and properties of molecules. These methods are based on solving the Schrödinger equation and can be used to predict a wide range of chemical properties with high accuracy.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. researchgate.net DFT can be used to predict various properties of this compound and its derivatives, including:

Optimized Geometry: DFT calculations can determine the most stable three-dimensional structure of the molecule, including bond lengths and angles. nih.gov

Electronic Properties: Key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.govnih.gov A smaller gap generally suggests higher reactivity.

Reactivity Descriptors: DFT can be used to calculate global reactivity descriptors like electronegativity, chemical hardness, and softness, which provide insights into the molecule's reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting sites of intermolecular interactions. nih.gov

For example, DFT studies on pentacene (B32325) derivatives have shown how the addition of electron-withdrawing or electron-donating groups can modify the HOMO-LUMO gap and, consequently, the electronic and optical properties of the molecules. nih.govrsc.org Similar investigations on this compound could elucidate how substituents on the aromatic or saturated rings affect its electronic properties and reactivity.

Table 2: Representative DFT-Calculated Properties for Related Aromatic Systems

| Molecule/System | DFT Functional/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Dinaphthodiospyrol S | B3LYP/6-311G(d,p) | -5.58 | -2.45 | 3.13 nih.gov |

| Pentagraphyne Nanotubes | Not specified | Varies with diameter | Varies with diameter | Varies with diameter rsc.org |

| Mg1-xZnxFe2O4 | B3LYP/3-21G(d,p) | Not specified | Not specified | Not specified researchgate.net |

Investigation of Intermolecular Interactions and Stability

Quantum mechanical calculations are also employed to study intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are crucial for understanding the stability of molecular complexes and condensed phases. For polycyclic aromatic hydrocarbons (PAHs) and their aza-analogs, noncovalent interactions play a significant role in their aggregation and crystal packing. nih.govacs.org

Computational studies on PAHs in ice matrices have used DFT to investigate how the surrounding environment influences the electronic state and interaction energies of the aromatic molecules. nih.gov These studies revealed that the nature of the matrix (e.g., water vs. ammonia) can dictate whether radical cations or anions are formed upon irradiation, highlighting the importance of intermolecular interactions in determining photochemical outcomes. nih.gov

For this compound, QM calculations could be used to model its dimerization or aggregation, providing insights into the forces that govern its solid-state structure. Furthermore, by studying the interaction of this compound with other molecules, such as solvent molecules or biological residues, a deeper understanding of its behavior in different environments can be achieved.

Advanced Analytical Methodologies for the Characterization of 7,8,9,10 Tetrahydrophenanthridine and Its Derivatives

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for the structural elucidation of organic molecules. It provides crucial information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. slideshare.net

In mass spectrometry, a molecule is ionized, and the resulting molecular ion (M⁺) and its fragments are separated based on their mass-to-charge ratio (m/z). The molecular ion peak confirms the molecular weight of the compound. For 7,8,9,10-Tetrahydrophenanthridine (C₁₃H₁₃N), the nominal molecular weight is 183 amu.

The fragmentation pattern provides a fingerprint of the molecule's structure. whitman.edu The fragmentation of this compound is expected to follow established rules for alkanes and amines. libretexts.orgyoutube.com Alpha-cleavage next to the nitrogen atom is a dominant pathway for aliphatic amines. libretexts.org Additionally, the saturated ring can undergo fragmentation typical of cycloalkanes, involving the loss of small neutral molecules like ethene (C₂H₄). whitman.edu

A plausible fragmentation pathway could involve the loss of hydrogen, followed by the cleavage of the saturated ring system. The stability of the resulting carbocations and radical cations dictates the most likely fragmentation pathways. youtube.com

Table 2: Predicted Mass Fragments for this compound

| m/z Value | Proposed Fragment | Description of Loss |

|---|---|---|

| 183 | [C₁₃H₁₃N]⁺ | Molecular Ion (M⁺) |

| 182 | [C₁₃H₁₂N]⁺ | Loss of a hydrogen radical (M-1) |

| 168 | [C₁₂H₁₀N]⁺ | Loss of a methyl radical (CH₃) |

| 155 | [C₁₁H₉N]⁺ | Loss of an ethyl radical (C₂H₅) |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental composition from its exact mass, distinguishing it from other compounds that may have the same nominal mass. nih.gov Techniques like Time-of-Flight (TOF) or Orbitrap are commonly used to achieve high resolution. nih.gov

For this compound, HRMS can confirm the molecular formula C₁₃H₁₃N by measuring its monoisotopic mass with high precision. This is a critical step in the characterization of a newly synthesized derivative or an isolated natural product. nih.gov

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₃N |

| Theoretical Exact Mass | 183.10480 |

| Hypothetical Measured Mass | 183.10459 |

| Mass Difference | -0.00021 |

| Error (ppm) | -1.15 |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of each element (carbon, hydrogen, nitrogen, etc.) within a pure compound. The experimental results are then compared to the theoretical values calculated from the proposed molecular formula. This comparison serves as a crucial verification of the compound's stoichiometry and purity. researchgate.netresearchgate.net For nitrogen-containing organic compounds like this compound, this analysis is essential to confirm the presence and proportion of nitrogen.

The accepted standard for a pure sample is an experimental result that deviates by no more than ±0.4% from the theoretical calculation.

Table 4: Elemental Analysis Data for this compound (Formula: C₁₃H₁₃N)

| Element | Theoretical % | Hypothetical Experimental % | Difference % |

|---|---|---|---|

| Carbon (C) | 85.21 | 85.05 | -0.16 |

| Hydrogen (H) | 7.15 | 7.21 | +0.06 |

| Nitrogen (N) | 7.64 | 7.58 | -0.06 |

Future Directions and Emerging Research Opportunities in 7,8,9,10 Tetrahydrophenanthridine Chemistry

Development of Novel and Sustainable Synthetic Routes

The development of environmentally friendly and efficient synthetic methods is a paramount goal in modern organic chemistry. Future research in the synthesis of 7,8,9,10-tetrahydrophenanthridine and its derivatives should prioritize the following:

Green Chemistry Approaches: Emphasis should be placed on developing synthetic strategies that adhere to the principles of green chemistry. This includes the use of renewable starting materials, atom-economical reactions, and the reduction or elimination of hazardous solvents and reagents.

Catalytic Methods: The exploration of novel catalytic systems, including transition-metal catalysis, organocatalysis, and biocatalysis, will be crucial for developing highly efficient and selective syntheses.

Flow Chemistry: The application of continuous flow technologies can offer significant advantages over traditional batch processes, including improved safety, scalability, and reaction efficiency.

Expansion of Biological Application Domains

While the biological activities of some this compound derivatives have been investigated, there is vast untapped potential for their application in various therapeutic areas. Future research should focus on:

New Therapeutic Targets: Screening of this compound-based compound libraries against a wider range of biological targets is essential. This could lead to the discovery of novel drug candidates for diseases such as cancer, neurodegenerative disorders, and infectious diseases.

Chemical Biology Probes: The development of this compound derivatives as chemical probes can provide valuable tools for studying biological processes and validating new drug targets.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches can significantly accelerate the drug discovery and development process. Future research should leverage:

In Silico Screening: Virtual screening of large compound libraries can help identify promising hit compounds with desired biological activities, thereby reducing the time and cost associated with experimental screening.

Molecular Modeling: Computational techniques such as molecular docking and molecular dynamics simulations can provide insights into the binding modes and structure-activity relationships of this compound derivatives.

High-Throughput Screening: The use of high-throughput screening technologies will enable the rapid evaluation of large numbers of compounds, facilitating the identification of lead candidates.

Exploration of Structure-Function Relationships beyond Current Paradigms

A deeper understanding of the relationship between the chemical structure of this compound derivatives and their biological function is critical for the rational design of new and improved compounds. Future research should aim to:

Unconventional Interactions: Investigate the role of non-covalent interactions, such as halogen bonding and cation-π interactions, in the binding of this compound derivatives to their biological targets.

Conformational Analysis: A detailed study of the conformational preferences of the this compound scaffold can provide valuable information for the design of conformationally constrained analogs with enhanced potency and selectivity.

Substituent Effects: A systematic investigation of the effects of different substituents on the physicochemical properties and biological activities of the this compound core is needed to establish comprehensive structure-activity relationships. For instance, a detailed investigation of substituents at the 3- and 6-positions of a related tetrahydro-ethano-triazolo[3,4-a]phthalazine core revealed that while affinity for the α3 subtype of the GABA-A receptor over the α1 subtype could be moderately increased, certain triazole substituents at the 6-position led to significantly higher efficacy for the α3 subtype. nih.gov

Q & A

Q. Advanced Research Focus

- Docking studies : Use AutoDock Vina with protein targets (e.g., kinase enzymes) to prioritize analogs for synthesis.

- QSAR modeling : Train models using descriptors like logP, polar surface area, and Mulliken charges .

- MD simulations : Assess binding mode stability over 100-ns trajectories (GROMACS/AMBER) .用它!帮你看懂文献数据图,更好描述实验结果00:17

Validation : Cross-reference computational predictions with in vitro assays (e.g., IC₅₀ determination against cancer cell lines).

How should researchers analyze conflicting bioactivity data across structurally similar analogs?

Q. Methodological Approach

- Dose-response curves : Use nonlinear regression (GraphPad Prism) to compare Hill slopes and efficacy thresholds.

- Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to identify nonspecific interactions .

- Metabolic stability assays : Incubate compounds with liver microsomes to rule out rapid degradation masking true activity .

Table 2 : Common Data Contradiction Sources

| Issue | Resolution Method |

|---|---|

| Cytotoxicity vs. therapeutic effect | Separate assays (e.g., MTT vs. target-specific ELISA) |

| Batch-to-batch variability | Strict QC protocols (e.g., ≥95% purity by HPLC) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.